3',4'-Dichlorophenylacetanilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-7-6-11(9-13(12)16)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLDJAKASQLODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182133 | |
| Record name | 3',4'-Dichlorophenylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27816-82-6 | |
| Record name | 3',4'-Dichlorophenylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27816-82-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',4'-Dichlorophenylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Biological Mechanisms of Action of 3 ,4 Dichlorophenylacetanilide
Enzymatic Interaction Studies
The biological activity of 3',4'-Dichlorophenylacetanilide, commonly known as propanil (B472794), is primarily attributed to its interactions with specific enzymatic systems. These interactions can lead to the inhibition of crucial metabolic pathways in target organisms.
The principal mechanism of action for this compound as a herbicide is the inhibition of photosynthesis. cambridge.org Specifically, it disrupts the photosynthetic electron transport chain within Photosystem II (PSII). cambridge.orgpressbooks.pub This inhibition occurs through the binding of the compound to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts. pressbooks.pubucanr.edu
The binding of this compound to the D1 protein effectively blocks the flow of electrons. cambridge.orgresearchgate.net This binding is thought to be competitive with plastoquinone, the native electron acceptor at the QB site of the D1 protein. cambridge.orgnih.gov By occupying this site, this compound prevents the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the photosynthetic process. nih.gov The blockage of electron transport leads to the accumulation of highly reactive molecules, which cause lipid and protein membrane destruction, ultimately leading to cell death in susceptible plants. ucanr.edu
While the competitive nature of this binding is suggested, detailed kinetic parameters such as the inhibition constant (Ki) for this compound with the D1 protein are not extensively documented in publicly available literature. However, the activity of related PSII-inhibiting herbicides has been quantified, with IC50 values (the concentration required to inhibit 50% of the enzyme activity) reported for compounds like Diuron. researchgate.net
Research has identified two primary enzyme targets for this compound:
Photosystem II D1 Protein: This is the primary target in plants, where the binding of this compound leads to the inhibition of photosynthesis and subsequent herbicidal effects. pressbooks.pubucanr.edu The interaction occurs at a specific site on the D1 protein, interfering with electron transport. cambridge.org
Aryl Acylamidase: This enzyme is crucial for the detoxification of this compound in tolerant plant species such as rice. researchgate.netfao.org Aryl acylamidase hydrolyzes the amide bond of the compound, converting it into less toxic metabolites. researchgate.net The activity of this enzyme is a key factor in the selective herbicidal action of this compound. The Michaelis constant (Km) for aryl acylamidase from Pseudomonas fluorescens with the substrate p-nitroacetanilide has been determined to be 20 µM. nih.gov
The metabolism of this compound primarily proceeds through hydrolysis by aryl acylamidase, yielding 3,4-dichloroaniline (B118046) (DCA) and propionic acid. researchgate.net
3,4-Dichloroaniline (DCA) is the major and most studied metabolite. Far from being an inert breakdown product, DCA exhibits significant biological activity and toxicity. oecd.orgnih.govresearchgate.netmdpi.com One of the primary toxic effects of DCA is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity. oecd.org Studies in animal models have also demonstrated that DCA can cause damage to the liver, kidneys, and urinary bladder. nih.gov Furthermore, research has indicated that DCA has the potential to be genotoxic and cause reproductive toxicity. researchgate.netmdpi.com In some microbial systems, DCA can be further transformed into potentially carcinogenic compounds like 3,3',4,4'-tetrachloroazobenzene. researchgate.net
Cellular and Subcellular Interaction Research
Beyond direct enzymatic interactions, the biological effects of this compound are also influenced by its behavior at the cellular and subcellular levels, including its uptake and its ability to perturb critical signaling pathways.
Detailed studies specifically elucidating the mechanisms of cellular uptake and translocation for this compound are limited in the available scientific literature. Generally, the transport of small, non-polar molecules across cell membranes can occur through passive diffusion, driven by a concentration gradient. youtube.com Given the chemical properties of this compound, it is plausible that it enters cells via this mechanism. However, the involvement of specific membrane transporters cannot be ruled out without further investigation. The efficiency of uptake can be a determining factor in the compound's toxicity and efficacy.
This compound has been shown to interfere with several molecular pathways and signaling cascades in various cell types:
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α): In prostate cancer cells, this compound has been found to inhibit the expression of HIF-1α. nih.gov This transcription factor plays a crucial role in tumor growth and angiogenesis, suggesting a potential anti-cancer application for this compound. The inhibition of HIF-1α was associated with a decrease in cancer cell migration and proliferation. nih.gov
Interference with T-cell Activation and Calcium Signaling: Studies have demonstrated that this compound can inhibit the activation of T-cells, a key component of the immune system. nih.govnih.govresearchgate.net This effect is linked to the compound's ability to alter intracellular calcium concentrations following the depletion of internal stores. nih.govresearchgate.net This disruption in calcium homeostasis can, in turn, affect downstream signaling events, leading to a dose-dependent decrease in the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation. nih.gov The reduction in IL-2 is a result of both decreased gene transcription and reduced stability of the IL-2 mRNA. nih.gov
Activation of TRPA1 Channels: this compound is part of a family of amide herbicides that can activate the Transient Receptor Potential Ankryin 1 (TRPA1) channel. brandeis.edu TRPA1 is a polymodal ion channel involved in sensory processes such as pain, cold, and itch. Its activation by this compound can lead to an influx of calcium ions, potentially contributing to cellular stress and toxicity.
Interaction with Other Chemical Agents at the Molecular Level (e.g., synergism/antagonism with insecticides)
The interaction of this compound with other chemical agents, particularly insecticides, is a critical area of study to understand its complete toxicological profile and potential for combined effects. While direct research on this compound is limited, extensive studies on the structurally similar herbicide 3',4'-Dichloropropionanilide (Propanil) provide significant insights into the potential synergistic and antagonistic interactions at a molecular level. These interactions often involve the inhibition of metabolic pathways that detoxify the primary compound, leading to enhanced toxicity.
The concept of synergism refers to an interaction where the combined effect of two or more chemicals is greater than the sum of their individual effects. ccohs.ca Conversely, antagonism occurs when the combined effect is less than the sum of the individual effects. ccohs.ca In the context of herbicides and insecticides, these interactions can have significant practical implications, potentially leading to crop injury or enhanced pest control. clemson.edu
Studies on the herbicide Propanil have demonstrated a classic synergistic interaction with certain insecticides, particularly carbamates and organophosphates. scispace.comnih.gov Rice plants (Oryza sativa) typically show tolerance to Propanil because they can rapidly metabolize it. scispace.comnih.gov The primary detoxification pathway involves the hydrolysis of Propanil by the enzyme aryl acylamidase into the less toxic 3,4-dichloroaniline (DCA). scispace.comnih.gov
However, when rice plants are also exposed to certain insecticides, this tolerance is lost. scispace.comnih.gov Insecticides such as carbaryl (B1668338) have been shown to inhibit the aryl acylamidase enzyme responsible for Propanil hydrolysis. scispace.comnih.gov This inhibition prevents the breakdown of Propanil, leading to the accumulation of a phytotoxic intermediate, 3',4'-dichlorolactanilide (DLA), to lethal levels within the rice plant, causing significant crop damage. scispace.comnih.gov This interaction is a clear example of synergism, where the presence of the insecticide dramatically increases the herbicidal activity of Propanil in a tolerant species.
The molecular mechanism for this interaction is the competition for or inhibition of the metabolic enzymes that would otherwise break down the herbicide. This principle can be extrapolated to understand potential interactions involving this compound, given its structural similarities to Propanil.
The following table summarizes the observed interactions between Propanil and various insecticides, illustrating the principles of synergism.
| Primary Compound | Interacting Agent (Insecticide) | Affected Organism | Observed Effect | Molecular Mechanism |
| 3',4'-Dichloropropionanilide (Propanil) | Carbaryl | Rice (Oryza sativa) | Loss of tolerance, increased phytotoxicity | Inhibition of aryl acylamidase, leading to accumulation of 3',4'-dichlorolactanilide (DLA) scispace.comnih.gov |
| 3',4'-Dichloropropionanilide (Propanil) | Organophosphate Insecticides | Rice (Oryza sativa) | Increased crop injury | Inhibition of metabolic enzymes responsible for herbicide detoxification clemson.eduyoutube.com |
Detailed research findings on the enzymatic inhibition are presented in the table below.
| Enzyme | Substrate | Inhibitor | Consequence of Inhibition |
| Aryl acylamidase | 3',4'-Dichloropropionanilide (Propanil) | Carbaryl | Failure to hydrolyze Propanil to 3,4-dichloroaniline (DCA) scispace.comnih.gov |
| Aryl acylamidase | 3',4'-Dichloropropionanilide (Propanil) | Organophosphate Insecticides | Reduced rate of Propanil detoxification |
While these findings are specific to Propanil, they establish a clear biochemical precedent for the potential interactions of this compound with other xenobiotics. The presence of other chemical agents that can inhibit the metabolic pathways responsible for the detoxification of this compound could synergistically enhance its biological activity and toxicity. Therefore, a thorough evaluation of its metabolic pathways and potential enzymatic inhibitors is crucial for a comprehensive understanding of its environmental and biological impact.
Computational and Theoretical Chemistry Investigations of 3 ,4 Dichlorophenylacetanilide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of 3',4'-Dichlorophenylacetanilide. github.ioimperial.ac.uk These methods are used to model the molecule's geometry, electronic properties, and spectroscopic behavior with a balance of accuracy and computational cost. researchgate.netresearchgate.net
Detailed first-principle investigations have been conducted to understand the excited-state structural dynamics of Propanil (B472794). acs.org One study utilized the Gaussian 09 software package to model the chemical structure of Propanil (C₉H₉Cl₂NO) and calculate key electronic descriptors. crimsonpublishers.comresearchgate.net Such calculations are crucial for understanding the molecule's stability and reactivity. For instance, analysis of the S₀ → S₂ electronic transition revealed significant delocalization of electron density across the molecular structure. acs.org This delocalization indicates that upon absorbing light energy, the energy can be efficiently distributed throughout the molecule, contributing to its photostability. acs.org
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons, respectively. semanticscholar.org The energy gap between the HOMO and LUMO is an important indicator of chemical stability and reactivity. semanticscholar.org For Propanil, computational models have been used to determine the energies of these frontier orbitals, along with the total dipole moment, which are essential inputs for more complex models like Quantitative Structure-Activity Relationship (QSAR) studies. crimsonpublishers.com Analysis of the frontier orbitals helps to explain the molecule's electronic transitions and photochemical behavior. acs.orgrsc.org
| Property | Description | Relevance | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Characterizes the ability to donate electrons. | Input for QSAR models; understanding of chemical reactivity. | crimsonpublishers.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Characterizes the ability to accept electrons. | Input for QSAR models; understanding of chemical reactivity and electronic transitions. | crimsonpublishers.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates molecular stability and reactivity. A smaller gap suggests higher reactivity. | semanticscholar.org |
| Total Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions; used as a descriptor in QSAR studies. | crimsonpublishers.com |
| Electron Density Delocalization | The spreading of electron density over the molecule upon electronic transition (e.g., S₀ → S₂). | Contributes to the molecule's stability upon irradiation (photostability). | acs.org |
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations offer a powerful method for studying the dynamic behavior of biomolecular systems at an atomic level. nih.govlongdom.orgnih.gov This technique is particularly valuable for investigating how a ligand like this compound interacts with its biological targets over time. rsc.org
The Root Mean Square Fluctuation (RMSF) was analyzed for the protein's 328 residues to identify which parts of the protein exhibited significant movement upon ligand binding. researchgate.net Key amino acid residues involved in specific interactions with Propanil were identified, including Tyr164, Trp66, and Ala59, among others. researchgate.net Furthermore, the number of hydrogen bonds formed between the enzyme and Propanil was tracked over time, providing insight into the strength and persistence of the binding interaction. researchgate.net The Solvent Accessible Surface Area (SASA) was also analyzed to understand changes in the protein's surface exposure upon forming the complex. researchgate.net These simulations provide a detailed atomistic view that rationalizes the enzyme's ability to degrade Propanil, which is critical for potential applications in environmental bioremediation. researchgate.net
| Analysis Metric | Finding | Significance | Reference |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | The simulation showed stable RMSD values for the protein, ligand, and the complex over 100 ns. | Indicates that the Propanil-AmiH52 complex forms a stable and sustained interaction. | researchgate.net |
| Root Mean Square Fluctuation (RMSF) | Identified specific residues (e.g., D116, D168, R198) with notable fluctuations. | Reveals the dynamic flexibility of different regions of the enzyme upon binding Propanil. | researchgate.net |
| Hydrogen Bonds | The number of hydrogen bonds between AmiH52 and Propanil remained consistent over time. | Demonstrates the importance of hydrogen bonding in the stable binding of Propanil in the active site. | researchgate.net |
| Key Interacting Residues | Specific amino acids like Tyr164, Trp66, Ala59, Val283, and others were identified as key to the interaction. | Pinpoints the exact molecular determinants of binding, guiding future enzyme engineering efforts. | researchgate.net |
| Solvent Accessible Surface Area (SASA) | Analysis of SASA provides insights into the conformational changes of the enzyme upon binding. | Helps understand how the enzyme envelops the ligand, shielding it from the solvent for catalysis. | researchgate.net |
In Silico Screening and Virtual Library Design
In silico screening and virtual library design are computational techniques used to identify and optimize promising new molecules from vast chemical spaces, thereby accelerating the discovery process. als-journal.comnih.govnih.gov These methods are particularly useful for designing derivatives of an existing compound to enhance a specific biological activity. nih.gov
In the context of this compound, computational approaches have been used to design modified structures with potentially greater herbicidal potency. crimsonpublishers.com One research effort employed an Artificial Neural Network (ANN) trained with molecular descriptors (such as HOMO/LUMO energies and dipole moments) to predict the half-maximal inhibitory concentration (IC₅₀) of various herbicides. crimsonpublishers.com This trained network was then used for in silico screening of a small, targeted virtual library created by modifying the structure of Propanil. crimsonpublishers.com
In one specific modification, a hydrogen atom on the dichlorophenyl ring of the Propanil molecule was replaced with a bromine atom. crimsonpublishers.com The ANN predicted that this single atomic substitution could significantly enhance the herbicidal potency. This process of generating new molecular structures in a computer and predicting their activity is a core component of virtual library design. crimsonpublishers.comnih.gov It allows researchers to prioritize the synthesis of only the most promising candidates, saving considerable time and resources compared to traditional high-throughput screening. nih.gov
| Compound | Modification | Activity Metric | Value (ng/ml) | Prediction Method | Reference |
|---|---|---|---|---|---|
| This compound (Propanil) | Original Structure | Experimental IC₅₀ | 2.7 | N/A (Experimental) | crimsonpublishers.com |
| Modified Propanil | Substitution of a hydrogen atom with a bromine atom on the benzene (B151609) ring. | Predicted IC₅₀ | 0.08 | Artificial Neural Network (ANN) | crimsonpublishers.com |
Prediction of Molecular Properties Relevant to Biological Activity and Environmental Fate
Predicting the biological activity and environmental fate of chemicals through computational models is a cornerstone of modern chemical safety and efficacy assessment. ecetoc.orgtaylorfrancis.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are extensively used for this purpose. researchgate.netnih.govajrconline.org These models establish a mathematical correlation between chemical structure, represented by molecular descriptors, and a specific endpoint, such as toxicity or biodegradability. ecetoc.org
For this compound, QSAR models have been developed to predict its acute toxicity towards various aquatic and soil organisms. researchgate.netresearchgate.netnih.gov These models use descriptors derived from the molecule's structure to estimate values like the LC₅₀ (lethal concentration for 50% of a population) or EC₅₀ (effective concentration for 50% of a population). researchgate.netnih.gov For example, a QSAR study provided predicted EC₅₀ values for Propanil's effect on algae. researchgate.net Such models are crucial for ecological risk assessment. nih.gov Descriptors related to electrophilicity and molecular topology have been identified as important factors influencing the risk posed by acetanilide (B955) herbicides. researchgate.net
The environmental fate of Propanil, including its persistence and degradation, has also been a subject of computational study. Its principal mode of herbicidal action is the inhibition of photosynthesis. wikipedia.org The compound's selectivity is due to the presence of the enzyme aryl acylamidase in rice, which rapidly metabolizes Propanil into the less toxic 3,4-dichloroaniline (B118046). wikipedia.org Computational studies complement this by predicting degradation pathways. For instance, Propanil is known to be rapidly degraded by sunlight in aqueous environments, and its photolysis half-life (DT₅₀) has been determined. nih.gov Predictive models for environmental fate help to estimate how long a chemical will persist in soil or water, which is vital for regulatory purposes. ecetoc.orgnih.gov
| Endpoint Category | Property | Predicted/Observed Value | Method/Context | Reference |
|---|---|---|---|---|
| Biological Activity (Toxicity) | EC₅₀ for Algae (mg/L) | 0.091 | QSAR Model Prediction | researchgate.net |
| Biological Activity (Toxicity) | LD₅₀ (rat, oral) | 1384 mg/kg | Experimental Value used in QSAR development | wikipedia.org |
| Environmental Fate | Aqueous Photolysis DT₅₀ | 12-13 hours | Degradation by sunlight in water. | nih.gov |
| Environmental Fate | Stability in Water (pH 4, 7, 9 at 22°C) | DT₅₀ >> 1 year | Stable in the absence of sunlight. | nih.gov |
| Biological Activity (Metabolism) | Metabolism in Rice | Rapid hydrolysis to 3,4-dichloroaniline | Mediated by aryl acylamidase enzyme, conferring selectivity. | wikipedia.org |
Advanced Analytical Methodologies for the Study of 3 ,4 Dichlorophenylacetanilide
Chromatographic and Spectroscopic Techniques for Detection and Quantification in Complex Matrices
The accurate detection and quantification of 3',4'-Dichlorophenylacetanilide rely on the high resolving power of chromatographic techniques coupled with the sensitivity and specificity of modern spectroscopic detectors.
High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Fast Liquid Chromatography (UFLC), are cornerstone techniques for separating this compound from complex sample matrices. These methods utilize a stationary phase, typically a C18 reversed-phase column, and a liquid mobile phase to separate compounds based on their physicochemical properties. UFLC systems, such as the Shimadzu UFLCXR, offer significant advantages by providing higher resolution and much faster analysis times compared to traditional HPLC epa.gov.
For the analysis of the related compound 3,4-DCA, reversed-phase chromatography is commonly employed epa.govnih.gov. A typical method would involve a gradient elution using a binary mobile phase, often consisting of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile (B52724) epa.gov. This approach ensures the sharp, symmetrical peak shapes necessary for accurate quantification. The retention time for 3,4-DCA in an HPLC-UV system has been reported at 8.8 minutes under specific conditions researchgate.net. Given the structural similarities, a comparable reversed-phase UFLC or HPLC method would be highly effective for the analysis of this compound.
Table 1: Example of UFLC Operating Conditions for Analysis of Related Compounds
| Parameter | Condition | Source |
|---|---|---|
| Chromatography System | Shimadzu UFLCXR | epa.gov |
| Column | Phenomenex Luna® 3 µm C18(2) 100 Å, 100 x 2.0mm | epa.gov |
| Mobile Phase A | 0.1% Acetic Acid in Water | epa.gov |
| Mobile Phase B | 0.1% Acetic Acid in Methanol | epa.gov |
| Detector | Mass Spectrometer | epa.gov |
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and selectivity. When coupled with a chromatographic system (LC-MS or GC-MS), it provides definitive identification and quantification, even at trace levels. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center includes GC-MS data for this compound, confirming its utility for structural analysis nih.gov.
Tandem mass spectrometry (MS/MS), particularly on a triple quadrupole instrument, is the gold standard for quantification in complex matrices nih.gov. This technique involves the selection of a specific precursor ion (the molecular ion of the target compound), its fragmentation via collision-induced dissociation, and the monitoring of specific product ions. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and matrix interference. For the related metabolite 3,4-DCA, LC-MS/MS methods have been developed using electrospray ionization (ESI) in positive ion mode epa.govmdpi.com. The specific transitions monitored for 3,4-DCA provide a template for developing a similar highly selective method for this compound epa.gov.
Table 2: Example of Mass Spectrometry Parameters for a Related Metabolite (3,4-DCA)
| Parameter | Setting | Source |
|---|---|---|
| Mass Spectrometer | Sciex 4000 API MS | epa.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | mdpi.com |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Precursor Ion (m/z) | 162.014 | epa.gov |
| Product Ion (m/z) | 74.000 | epa.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of each atom (primarily ¹H and ¹³C) in the molecule. Public databases confirm the existence of ¹³C NMR spectral data for this compound nih.gov.
A complete structural confirmation would involve acquiring both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would reveal the number of unique protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating adjacent protons). The ¹³C NMR spectrum would similarly show the number of unique carbon atoms. For this compound, these spectra would be expected to show distinct signals corresponding to the protons and carbons of the phenyl group, the dichlorophenyl ring, and the acetanilide (B955) backbone, confirming the precise arrangement of atoms and substituents.
Method Development and Validation for Research Applications
For research applications, it is not sufficient to simply detect a compound; the analytical method used must be proven to be reliable and fit for its intended purpose through a rigorous validation process.
Method validation is a formal process that demonstrates an analytical procedure is suitable for its intended use gavinpublishers.commdpi.com. Key parameters are defined by international guidelines and include specificity, sensitivity, accuracy, and precision .
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy mdpi.com.
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. Recoveries between 70-120% are often considered acceptable mdpi.com.
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. An RSD of less than 20% is a common acceptance criterion mdpi.com.
Table 3: Example of Method Validation Parameters for a Related Metabolite (3,4-DCA)
| Validation Parameter | Result | Source |
|---|---|---|
| Linearity (R²) | > 0.996 | mdpi.com |
| Limit of Detection (LOD) | 0.6 µg/kg | mdpi.com |
| Limit of Quantitation (LOQ) | 2.0 µg/kg | mdpi.com |
| Accuracy (Recovery) | 75.3–86.0% | mdpi.com |
| Precision (RSD) | 2.1–8.5% | mdpi.com |
Bioanalytical methods are developed to quantify drugs and their metabolites in biological fluids, which is essential for pharmacokinetic and metabolism studies onlinepharmacytech.info. The investigation of this compound metabolism would involve the detection and quantification of the parent compound and its metabolites in matrices like plasma, urine, or tissue homogenates nih.gov.
The herbicide propanil (B472794) (3',4'-dichloropropionanilide), which is structurally very similar to this compound, is known to be metabolized in plants via cleavage of the amide bond to yield 3,4-dichloroaniline (B118046) (3,4-DCA) nih.gov. It is highly probable that this compound follows a similar metabolic pathway. Therefore, a key bioanalytical strategy would be to develop and validate a sensitive LC-MS/MS method capable of simultaneously quantifying both the parent compound and its expected metabolite, 3,4-DCA. Such a method would allow researchers to track the rate of disappearance of the parent compound and the appearance of the metabolite over time, providing critical insights into its metabolic fate. The sample preparation step, which involves techniques like protein precipitation or solid-phase extraction, is critical for removing matrix interferences and ensuring reliable results nih.gov.
Impurity Profiling and Metabolite Identification in Research Samples
The comprehensive analysis of this compound in research settings necessitates rigorous impurity profiling and metabolite identification. These processes are crucial for understanding the compound's stability, potential biotransformation pathways, and ensuring the purity of research samples. Advanced analytical methodologies, particularly hyphenated chromatographic and spectrometric techniques, are indispensable for detecting, identifying, and quantifying these related substances, which are often present at trace levels.
Impurity Profiling
Impurity profiling involves the identification and quantification of any component in a drug substance that is not the primary chemical entity. For this compound, impurities can originate from the manufacturing process (synthesis-related impurities) or from the degradation of the compound over time (degradation products).
Synthesis-Related Impurities: The synthesis of this compound typically involves the acylation of 3,4-dichloroaniline with a phenylacetylating agent. Potential impurities from this process include unreacted starting materials and by-products from side reactions. A significant concern in the synthesis of compounds derived from 3,4-dichloroaniline is the potential for oxidative dimerization, which can form highly stable and colored impurities. acs.org For instance, the herbicide Propanil, a close structural analog, has been reported to be contaminated with compounds like 3,3′,4,4′-tetrachloroazobenzene (TCAB) and 3,3′,4,4′-tetrachloroazoxybenzene (TCAOB), which arise from the condensation of the 3,4-dichloroaniline precursor. acs.orgnih.gov Given the shared precursor, it is plausible that these could be present as process-related impurities in this compound samples.
Degradation Products: this compound can degrade under various stress conditions, such as exposure to acidic or basic environments, oxidation, and light. The primary degradation pathway is the hydrolysis of the amide bond, which would yield 3,4-dichloroaniline (3,4-DCA) and phenylacetic acid. Further degradation of 3,4-DCA can lead to a variety of products. nih.gov
The following table summarizes potential impurities associated with this compound.
| Impurity Name | Molecular Formula | Potential Origin |
|---|---|---|
| 3,4-Dichloroaniline | C6H5Cl2N | Starting Material, Degradation Product |
| Phenylacetic acid | C8H8O2 | Degradation Product |
| 3,3′,4,4′-Tetrachloroazobenzene (TCAB) | C12H6Cl4N2 | Synthesis By-product |
| 3,3′,4,4′-Tetrachloroazoxybenzene (TCAOB) | C12H6Cl4N2O | Synthesis By-product |
Metabolite Identification
Identifying the metabolites of this compound is key to understanding its pharmacokinetic profile and biological fate. While direct metabolic studies on this compound are not extensively published, its metabolic pathway can be inferred from studies on structurally similar arylamide compounds, such as the herbicide Propanil (3',4-dichloropropionanilide). nih.govnih.gov
The primary metabolic transformation for arylamides like Propanil is hydrolysis by acylamidases in the liver, breaking the amide bond. nih.gov This reaction splits the molecule into its constituent aniline (B41778) and carboxylic acid parts. For this compound, this initial step would yield 3,4-dichloroaniline (3,4-DCA) and phenylacetic acid.
The resulting 3,4-DCA is not inert and undergoes further biotransformation. nih.govnih.gov Key secondary metabolic pathways include:
Oxidation: 3,4-DCA can be oxidized to form 3,4-dichlorophenylhydroxylamine, a reactive intermediate. nih.gov Further ring and N-hydroxylation reactions are also possible. nih.gov
Conjugation: In plant studies, the 3,4-dichloroaniline moiety has been shown to form conjugates, such as N-(3,4-dichlorophenyl)-glucosylamine. nih.gov In mammals, similar conjugation with glucuronic acid or sulfate (B86663) is a common detoxification pathway for anilines.
Dimerization: Microbial metabolism has shown that 3,4-DCA can be transformed into condensation products, including the aforementioned TCAB. acs.org
The following table outlines the likely metabolites of this compound based on established pathways for analogous compounds.
| Metabolite Name | Molecular Formula | Metabolic Pathway |
|---|---|---|
| 3,4-Dichloroaniline | C6H5Cl2N | Primary (Hydrolysis) |
| Phenylacetic acid | C8H8O2 | Primary (Hydrolysis) |
| 3,4-Dichlorophenylhydroxylamine | C6H5Cl2NO | Secondary (Oxidation of 3,4-DCA) |
| N-(3,4-Dichlorophenyl)-glucosylamine | C12H15Cl2NO5 | Secondary (Conjugation of 3,4-DCA) |
Advanced Analytical Methodologies
The detection and structural elucidation of these low-level impurities and metabolites rely on powerful analytical techniques. Hyphenated systems are particularly effective, combining the separation power of chromatography with the identification capabilities of mass spectrometry.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the cornerstone for separating the parent compound from its more polar metabolites and degradation products. nih.govchemmethod.com Method development focuses on optimizing the column, mobile phase composition, and gradient to achieve baseline resolution for all relevant analytes. chemmethod.com
Mass Spectrometry (MS): When coupled with HPLC (LC-MS/MS), mass spectrometry provides molecular weight information and fragmentation patterns. nih.gov This data is critical for confirming the identity of known impurities and for elucidating the structures of novel metabolites. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying more volatile impurities or degradation products, such as 1,2-dichlorobenzene (B45396) or 3,4-dichlorophenol, which can be formed under certain degradation conditions. nih.gov
These analytical strategies are essential for constructing a complete profile of this compound, ensuring the integrity of research data and providing insights into its chemical and biological behavior.
Environmental Fate and Degradation Pathways of 3 ,4 Dichlorophenylacetanilide
Abiotic Transformation Processes
Abiotic transformation involves non-biological degradation pathways, primarily hydrolysis and photolysis, which are significant in determining the fate of propanil (B472794) in aqueous and soil environments.
Propanil is generally stable to hydrolysis under neutral and moderately acidic or basic conditions. nih.gov Research indicates a degradation half-life (DT50) of well over a year in water at 22°C across a pH range of 4, 7, and 9. nih.gov However, hydrolysis is accelerated under strongly acidic or basic conditions. orst.edu
In strongly acidic environments (pH 1), propanil degrades to its primary hydrolysis products: 3,4-dichloroaniline (B118046) (DCA) and propionic acid. This degradation follows first-order kinetics. In strongly basic conditions (pH 13), the degradation is observed to be even faster.
The primary degradation products formed through hydrolysis are consistent across varying pH conditions.
Table 1: Hydrolysis Data for 3',4'-Dichlorophenylacetanilide
| pH | Temperature (°C) | Half-Life (DT50) / Rate | Degradation Products |
| 4, 7, 9 | 22 | > 1 year | Stable |
| 1 | Not Specified | First-order kinetics | 3,4-dichloroaniline, Propionic acid |
| 13 | Not Specified | Faster than at pH 1 | 3,4-dichloroaniline, Propionic acid |
Photolysis, or degradation by sunlight, is a major pathway for the dissipation of propanil in the environment, particularly in water. researchgate.netresearchgate.net The process can occur through direct absorption of light or via indirect reactions with photochemically produced reactive species like hydroxyl radicals.
Propanil is degraded rapidly in water by sunlight, with a reported photolysis half-life (DT50) of 12 to 13 hours. nih.gov A key characteristic of the photochemical degradation of propanil is that it does not yield 3,4-dichloroaniline (DCA), which distinguishes this pathway from microbial degradation. This suggests that photolysis breaks down the parent molecule through different mechanisms, such as cleavage of the amide bond followed by further transformation of the resulting fragments.
Biotic Transformation and Microbial Degradation
The primary route of propanil degradation in soil and water is through the action of microorganisms. It has low soil persistence, with a typical field half-life of just one to three days due to rapid microbial breakdown. orst.eduresearchgate.net
Propanil is readily utilized by a diverse range of soil and water microorganisms as a source of carbon and energy. The principal metabolic pathway is the enzymatic hydrolysis of the amide bond, which mirrors chemical hydrolysis, yielding 3,4-dichloroaniline (DCA) and propionic acid. ca.gov The propionate (B1217596) moiety is then typically oxidized to carbon dioxide. sci-hub.se
Degradation is fastest in warm, moist conditions, which are favorable for microbial activity. orst.edu While propanil is rapidly degraded in aerobic environments, it is more persistent under anaerobic conditions. researchgate.net A variety of bacteria and fungi have been identified as capable of degrading propanil.
Table 2: Selected Microorganisms Involved in this compound Degradation
| Kingdom | Genus | Environment |
| Bacteria | Pseudomonas | Soil, Water |
| Bacteria | Acinetobacter | Soil, Water |
| Bacteria | Rhodococcus | Sediment |
| Bacteria | Geobacter | Sediment (anaerobic) |
| Bacteria | Paracoccus | Sediment (anaerobic) |
| Fungi | Fusarium | Soil |
Note: This table is not exhaustive but lists some of the key genera identified in research.
The microbial transformation of propanil leads to several intermediate products, with 3,4-dichloroaniline (DCA) being the most significant and primary metabolite. orst.eduresearchgate.net DCA is often detected at higher concentrations than the parent compound in the environment. researchgate.net
In soil environments, DCA can undergo further microbial transformation. Peroxidase enzymes can catalyze the condensation of two DCA molecules to form persistent azo compounds. ca.gov
Table 3: Major Biotransformation Products of this compound
| Product Name | Abbreviation | Formation Pathway | Environmental Compartment |
| 3,4-dichloroaniline | DCA | Primary microbial hydrolysis of propanil | Soil, Water, Sediment |
| 3,3',4,4'-tetrachloroazobenzene | TCAB | Microbial peroxidase-mediated condensation of DCA | Soil |
| 3,3',4,4'-tetrachloroazooxybenzene | TCAOB | Microbial transformation of DCA | Soil |
| 1,3-bis(3,4-dichlorophenyl)triazine | Transformation of DCA | Soil |
Sorption and Mobility in Environmental Compartments (Soil, Water, Sediment)
The mobility of this compound in the environment is largely dictated by its sorption (binding) to soil and sediment particles. This property is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc).
Propanil generally exhibits low to moderate adsorption to soil particles. orst.eduepa.gov The reported Koc values for propanil range from 141 to 800 mL/g, indicating that its mobility can vary from low to high depending on the soil's characteristics, particularly its organic carbon content. nih.govsci-hub.seepa.gov Soils with higher organic matter tend to adsorb propanil more strongly, reducing its mobility.
Due to its weak adsorption in many soil types and its water solubility (130-225 mg/L), propanil has the potential for leaching. nih.govorst.edu However, its rapid microbial degradation typically limits significant movement into groundwater. orst.edu Studies show that propanil has medium mobility in sand, sandy loam, and clay loam soils, and low mobility in silty clay loam and silt loam soils. epa.gov In aquatic systems, detectable residues of both propanil and its primary degradate, DCA, are largely confined to the top layers of sediment. epa.gov
Table 4: Soil Sorption and Mobility Data for this compound
| Parameter | Value | Interpretation | Soil Type Example(s) |
| Koc Range | 141 - 800 mL/g | High to Low Mobility | Various |
| Kd | 0.538 mL/g | High Mobility | Sand |
| Koc (from Kd) | 306 mL/g | Moderate Mobility | Sand |
| Kd | 2.32 mL/g | Moderate Mobility | Sandy Loam |
| Koc (from Kd) | 239 mL/g | Moderate Mobility | Sandy Loam |
| Kd | 8.00 mL/g | Low Mobility | Silt Loam |
| Koc (from Kd) | 800 mL/g | Low Mobility | Silt Loam |
| Kd | 11.7 mL/g | Low Mobility | Clay Loam |
| Koc (from Kd) | 389 mL/g | Moderate Mobility | Clay Loam |
Kd (Soil-water partition coefficient), Koc (Organic carbon-water partition coefficient). Higher values indicate stronger sorption and lower mobility.
Development and Application of Environmental Fate Models
The environmental fate of this compound, commonly known as propanil, is significantly influenced by its physicochemical properties and various environmental factors. To understand and predict its behavior, distribution, and persistence in the environment, a variety of mathematical models have been developed and applied. These models are crucial tools for assessing the potential risks associated with the use of this herbicide and for developing strategies to mitigate its environmental impact. The models range from those that predict the distribution of the chemical across different environmental media to those that simulate its degradation and transport under specific conditions.
A key aspect of modeling the environmental fate of propanil is the consideration of its primary and more persistent degradation product, 3,4-dichloroaniline (DCA). Many modeling studies incorporate the transformation of propanil to DCA and the subsequent fate of this metabolite, which can be more toxic and mobile than the parent compound.
Fugacity Models for Multimedia Distribution
Fugacity models are a class of environmental models that are used to predict the partitioning of a chemical among various environmental compartments, such as air, water, soil, and sediment. wikipedia.org The concept of fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, is used to determine the equilibrium distribution of the chemical in a defined environment. wikipedia.orgulisboa.pt These models are valuable for understanding where a chemical is likely to accumulate and its potential for long-range transport.
The distribution of this compound in the environment is governed by its physicochemical properties. A Level III fugacity model, which considers a steady-state, non-equilibrium system, would predict the partitioning of propanil based on properties such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). canada.canih.gov
Table 1: Physicochemical Properties of this compound (Propanil) for Environmental Fate Modeling
| Property | Value | Reference |
|---|---|---|
| Physical State | Colorless to brownish solid | nih.gov |
| Melting Point | 91.5 - 92 °C | nih.govscispace.com |
| Water Solubility | 130 mg/L at 20 °C | nih.govscispace.com |
| Vapor Pressure | 0.026 x 10⁻³ Pa at 20 °C | nih.gov |
| Octanol-Water Partition Coefficient (log Kow) | 3.29 at 25 °C | scispace.com |
Based on these properties, particularly its low vapor pressure and slight solubility in water, it is anticipated that propanil will not be significantly present in the atmosphere and will have limited mobility in aqueous systems. Its moderate log Kow suggests a tendency to adsorb to organic matter in soil and sediment. Indeed, studies using the Equilibrium Criterion (EQC) model for amide herbicides have indicated that the soil is the primary reservoir for these compounds in the environment.
While specific quantitative data on the multimedia distribution of propanil from fugacity models is not widely available in the reviewed literature, the principles of fugacity modeling and the known physicochemical properties of propanil strongly suggest that the majority of the compound will reside in the soil compartment following its application.
Predictive Modeling for Environmental Behavior
A range of predictive models has been employed to simulate the environmental behavior of this compound, focusing on its degradation, transport, and concentrations in specific environmental settings, particularly in and around rice paddies where it is most commonly used. These models often account for the formation and subsequent behavior of its main metabolite, 3,4-dichloroaniline (DCA).
One such model is AQUATOX , a comprehensive ecosystem model that can simulate the fate of organic chemicals and their effects on aquatic life. epa.gov A study utilizing AQUATOX simulated the dynamics of propanil and its metabolites, DCA and 3,3′,4,4′-tetrachloroazoxybenzene (TCAB), in a tributary of the Yangtze River. researchgate.netrwth-aachen.de This modeling effort demonstrated the potential for the biomagnification of the metabolites within the aquatic food web. researchgate.net
For environments specific to rice cultivation, models such as RICEWQ (Rice Water Quality) and PCPF-1 (Paddy Pesticide Fate Model) are frequently used. scispace.comere.ac.cn RICEWQ, often used in conjunction with other models like VADOFT (for the vadose zone) and RIVWQ (for rivers), can predict environmental concentrations in groundwater and surface water. agronomy-journal.org For instance, the application of the RICEWQ-VADOFT model has been used to simulate the leaching of propanil in rice paddies. scispace.com In one study, the RICEWQ model was used to recommend a 7-day water holding period in rice fields to mitigate runoff of propanil and DCA. epa.gov
The PCPF-1 model simulates pesticide concentrations in paddy water and the surface soil layer, considering processes like dissolution, degradation, and transport via runoff and percolation. tuat.ac.jp This model has been instrumental in evaluating best management practices, such as intermittent irrigation and extended water holding periods, to minimize the off-site transport of herbicides like propanil. ulisboa.pt
Kinetic models have also been developed to describe the biodegradation of propanil and DCA. nih.gov These models can incorporate factors such as substrate inhibition and the codependence of metabolite degradation on the parent compound's concentration, providing a more nuanced understanding of the biotransformation processes in soil and water. nih.gov
Table 2: Examples of Predicted Environmental Concentrations (PECs) and Half-lives for this compound (Propanil) from Modeling Studies
| Model/Study | Environmental Compartment | Predicted Value | Finding | Reference |
|---|---|---|---|---|
| RICEWQ | Surface Water (annual mean) | 95 µg/L | Estimated drinking water concentration for chronic non-cancer risk assessment. | regulations.gov |
| RIVWQ | River Water (90th percentile of max daily PEC) | 1.15 µg/L | Predicted concentration in the Axios river based on releases from rice paddies. | tuat.ac.jp |
| RIVWQ | Canal Water (90th percentile of max daily PEC) | 1.96 µg/L | Predicted concentration in irrigation canals. | tuat.ac.jp |
| Laboratory Study | Soil | < 5 days (half-life) | Propanil is not persistent in soil. | nih.gov |
| Review of Field Studies | Aerobic Soil | 0.17 - 1.8 days (half-life) | Rapid dissipation in the upper soil layer. | tuat.ac.jp |
These predictive models are essential for regulatory agencies and researchers to estimate the potential exposure levels of propanil and its degradation products in various environmental compartments. The outputs of these models inform risk assessments and the development of guidelines for the safe and sustainable use of this herbicide. agronomy-journal.orgepa.gov
Q & A
Q. What are the standard synthetic routes for 3',4'-Dichlorophenylacetanilide, and how are reaction conditions optimized?
The synthesis typically involves acetylation of 3,4-dichloroaniline using acetic anhydride or acetyl chloride under reflux conditions. Key parameters include temperature control (80–100°C), solvent selection (e.g., glacial acetic acid), and reaction time (4–6 hours). Yield optimization requires careful stoichiometric balancing of reagents and purification via recrystallization from ethanol or aqueous mixtures .
Q. Which analytical techniques are most effective for purity assessment of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard. Melting point analysis (121–124°C) provides a quick purity check, while mass spectrometry (MS) confirms molecular weight (204.05 g/mol) .
Q. What are the critical physicochemical properties of this compound for experimental design?
Key properties include:
- Melting point: 121–124°C
- Boiling point: 361°C
- Density: 1.393 g/cm³
- LogP: ~4.89 (indicative of high lipophilicity) These parameters guide solvent selection, storage conditions (room temperature, desiccated), and compatibility with biological assays .
Q. How should researchers handle this compound to ensure laboratory safety?
Use personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation/ingestion; work in a fume hood. Store in airtight containers away from oxidizers. In case of exposure, rinse with water and consult safety data sheets (SDS) for hazard-specific protocols (H302: harmful if swallowed) .
Advanced Research Questions
Q. How can discrepancies in reported melting points of this compound be resolved?
Variations (e.g., 121–124°C vs. higher ranges in analogues) may arise from polymorphism or impurities. Conduct differential scanning calorimetry (DSC) to identify polymorphic forms and pair with HPLC to quantify impurity profiles. Recrystallization from different solvents (e.g., ethanol vs. acetone) can isolate pure crystalline forms .
Q. What mechanistic insights exist for the acetylation reaction of 3,4-dichloroaniline?
The reaction follows nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride. Catalytic acid (e.g., H₂SO₄) accelerates the process. Computational studies (DFT) can model transition states to optimize reaction kinetics and selectivity .
Q. How does the crystal structure of this compound influence its stability and reactivity?
X-ray diffraction reveals intermolecular hydrogen bonding between the amide carbonyl and adjacent aromatic C-H groups, stabilizing the lattice. This impacts solubility and thermal stability. Disruption of these interactions (e.g., via co-crystallization) can modulate dissolution rates for formulation studies .
Q. What are the degradation pathways of this compound under environmental conditions?
Hydrolysis under acidic/basic conditions cleaves the amide bond, yielding 3,4-dichloroaniline and acetic acid. Photodegradation studies (UV-Vis irradiation) identify chlorinated byproducts. Use LC-MS/MS to track degradation kinetics and ecotoxicological endpoints .
Q. How can analytical methods be optimized for trace impurity detection in this compound?
Employ ultra-HPLC (UHPLC) with tandem mass spectrometry (MS/MS) for sub-ppm sensitivity. Gradient elution (acetonitrile/water + 0.1% formic acid) enhances resolution of polar impurities. Validate methods per ICH Q2(R1) guidelines for robustness .
Q. What computational tools predict the bioactivity of this compound derivatives?
Molecular docking (AutoDock Vina) and quantitative structure-activity relationship (QSAR) models evaluate interactions with target proteins (e.g., cytochrome P450 enzymes). ADMET predictors assess pharmacokinetic profiles, guiding structural modifications for enhanced efficacy .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
